2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene
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Overview
Description
2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is an organic compound with the molecular formula C11H13BrO2 It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene typically involves the bromination of 3-(3,4-dimethoxyphenyl)-1-propene. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of the corresponding alkane or alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) in solvents like dichloromethane (DCM) or water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
Substitution: Formation of 3-(3,4-dimethoxyphenyl)-1-propanol or 3-(3,4-dimethoxyphenyl)-1-propylamine.
Oxidation: Formation of 2-bromo-3-(3,4-dimethoxyphenyl)-1,2-epoxypropane.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)-1-propane.
Scientific Research Applications
2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its structural features allow it to interact with biological macromolecules, potentially leading to the modulation of enzymatic activities or receptor functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-3’,4’-dimethoxyacetophenone
Uniqueness
2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene is unique due to its propene chain, which imparts distinct chemical reactivity compared to its ethanone or acetophenone analogs. The presence of the double bond in the propene chain allows for additional reactions such as epoxidation and hydrogenation, expanding its utility in synthetic chemistry.
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-1,2-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7H,1,6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPWCPRPNKEQLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=C)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373643 |
Source
|
Record name | 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-36-7 |
Source
|
Record name | 2-Bromo-3-(3,4-dimethoxyphenyl)-1-propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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